molecular formula C14H12N2O4 B8506518 N-(4-methoxy-3-nitrophenyl)-benzamide

N-(4-methoxy-3-nitrophenyl)-benzamide

Cat. No.: B8506518
M. Wt: 272.26 g/mol
InChI Key: VPCSYWFYYDVQIP-UHFFFAOYSA-N
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Description

N-(4-Methoxy-3-nitrophenyl)-benzamide is a benzamide derivative characterized by a benzamide group attached to a substituted phenyl ring bearing a methoxy (-OCH₃) group at the para position (C4) and a nitro (-NO₂) group at the meta position (C3). This substitution pattern imparts unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-(4-methoxy-3-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O4/c1-20-13-8-7-11(9-12(13)16(18)19)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)

InChI Key

VPCSYWFYYDVQIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Benzamides

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(4-Methoxy-3-nitrophenyl)-benzamide C4: -OCH₃; C3: -NO₂ ~272.25* Hypothesized bioactivity based on analogs
N-{[(4-Nitrophenyl)amino]methyl}benzamide C4: -NO₂; N-linked aminomethyl 285.27 Synthesized in aqueous media; structural characterization via NMR/FTIR
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide C4: -Cl; C3: -CF₃; C2: -OCH₂CH₃ 386.78 Activates p300 histone acetyltransferase (HAT) activity
N-[2-(4-Methoxyphenyl)-benzimidazol-1-yl methyl]-benzamide C4: -OCH₃; benzimidazole linkage ~349.38 Anti-inflammatory/analgesic activity with low ulcerogenicity
[N-(3'-Nitrophenyl)(piperidin-1"-yl)methyl]benzamide C3: -NO₂; piperidine moiety ~353.38 Enhanced anthelmintic activity as Co/Cu complexes
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide C4: -OCH₃; thiourea linkage ~287.33 Potent antioxidant (% inhibition: 87.7)

*Calculated based on formula C₁₄H₁₂N₂O₄.

Key Observations:

The methoxy group at C4 provides moderate electron-donating effects, balancing solubility and steric hindrance. This combination is distinct from analogs like N-{[(4-nitrophenyl)amino]methyl}benzamide, where the nitro group at C4 may lead to different charge distributions .

Biological Activity Trends: Antioxidant Activity: Methoxy-substituted benzamides (e.g., N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) exhibit superior antioxidant activity compared to nitro-substituted analogs, likely due to the radical-scavenging ability of the methoxy group . Anthelmintic Activity: Nitro-substituted benzamides, particularly those with metal-coordinating groups (e.g., piperidine in [N-(3'-nitrophenyl)(piperidin-1"-yl)methyl]benzamide), show enhanced efficacy when complexed with Co²⁺ or Cu²⁺ ions, achieving paralysis times of <10 minutes at 20 mg/mL .

Key Observations:

  • Green Chemistry: Aqueous synthesis routes (e.g., for N-{[(4-nitrophenyl)amino]methyl}benzamide) minimize organic solvent use, aligning with sustainable practices .

Q & A

Q. What are the key steps in synthesizing N-(4-methoxy-3-nitrophenyl)-benzamide, and what reagents are critical for high yield?

The synthesis typically involves coupling 4-methoxy-3-nitrobenzoic acid with aniline derivatives. A common method includes:

  • Converting the benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .
  • Reacting the acid chloride with 4-methoxy-3-nitroaniline in anhydrous dichloromethane (DCM) or acetonitrile under nitrogen, with a base like triethylamine to neutralize HCl .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy (~3.8 ppm) and nitro group (~8.0 ppm aromatic shifts) signals as key markers .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve molecular geometry and intermolecular interactions .
  • HPLC-MS : Validates purity and molecular weight, especially for detecting nitro-group degradation byproducts .

Q. What safety protocols are critical when handling this compound?

  • Conduct a hazard analysis (e.g., Ames test for mutagenicity, decomposition risks via DSC/TGA) .
  • Use PPE (gloves, goggles) and fume hoods due to potential nitro-group toxicity and photolytic instability .
  • Store in amber vials at –20°C to prevent thermal decomposition .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

  • Assay Optimization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target binding .
  • Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with bioactivity .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the nitro group and reduce false positives .

Q. What computational methods are suitable for predicting its mechanism of action?

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., HDACs or kinases) .
  • DFT Calculations : Predict redox behavior (e.g., nitro-to-amine reduction potentials) and stability under physiological pH .

Q. How can reaction conditions be optimized to scale up synthesis?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of nitroaromatic intermediates .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in hydrogenation steps .
  • Flow Chemistry : Continuous reactors minimize exothermic risks during acid chloride formation .

Q. What advanced purification techniques address low yields in final steps?

  • Preparative HPLC : Separates nitro-group isomers using C18 columns with acetonitrile/water gradients .
  • Crystallography-Driven Design : Adjust solvent polarity (e.g., ether/pentane mixtures) to favor monoclinic crystal forms with higher stability .

Q. How does thermal stability impact its application in material science?

  • TGA/DSC Analysis : Decomposition onset temperatures (>200°C) guide processing limits for polymer composites .
  • Accelerated Aging Studies : Monitor nitro-group hydrolysis under humidity to predict shelf life .

Q. What redox reactions are feasible for functionalizing this benzamide?

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd) converts the nitro group to an amine, enabling peptide coupling .
  • Methoxy Demethylation : BBr₃ in DCM yields a phenolic derivative for metal-chelating applications .

Q. How can its biological targets be identified in drug discovery pipelines?

  • Chemoproteomics : Use photoaffinity labeling with a benzamide-azide probe to capture binding proteins .
  • CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal partners in cancer cell lines .

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